5-(3-Methoxyphenyl)-2-furoic acid
Description
Historical Context of Furan (B31954) Chemistry and 2-Furoic Acid Discovery
The exploration of furan chemistry dates back to the late 18th century, with the first description of a furan derivative, 2-furoic acid, by Carl Wilhelm Scheele in 1780. wikipedia.orgwordpress.combritannica.com Scheele obtained this compound, initially named pyromucic acid, through the dry distillation of mucic acid. wikipedia.org This discovery marked the first synthesis of a furan compound. wikipedia.org Following this, another significant furan derivative, furfural (B47365), was reported by Johann Wolfgang Döbereiner in 1831 and was later characterized by John Stenhouse. wikipedia.orgwordpress.com The parent compound, furan, was first prepared by Heinrich Limpricht in 1870, who named it "tetraphenol". wikipedia.orgwordpress.com The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which furfural is produced. wikipedia.orgwordpress.com
The structure of furfural was determined by the German chemist Carl Harries in 1901. utripoli.edu.ly Furan is a heterocyclic aromatic compound with a five-membered ring containing four carbon atoms and one oxygen atom. wikipedia.orgwordpress.comnumberanalytics.com Its aromatic character stems from the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, creating a 4n+2 aromatic system according to Hückel's rule. wikipedia.orgwordpress.com However, its aromaticity is more modest compared to benzene (B151609). wikipedia.org
Significance of Furan Scaffold in Organic and Medicinal Chemistry
The furan scaffold is a cornerstone in both organic and medicinal chemistry due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives. researchgate.netutripoli.edu.lyijabbr.com The inclusion of the furan nucleus is a significant synthetic strategy in the pursuit of new therapeutic agents. researchgate.netutripoli.edu.ly
Furan is a fundamental heterocyclic compound, serving as a versatile building block for the synthesis of more complex molecules. wikipedia.orgnumberanalytics.com Its electron-rich nature allows it to participate in various electrical interactions with biomolecules, potentially leading to strong binding with biological targets like enzymes and receptors. ijabbr.com The aromaticity of furan lends stability to the compounds it forms, which can enhance their metabolic stability and bioavailability. ijabbr.com
Furan's reactivity is considerably higher than that of benzene in electrophilic substitution reactions, a result of the electron-donating effects of the oxygen heteroatom. wikipedia.org This reactivity, however, requires the use of mild reagents in synthetic procedures. ijabbr.com The furan ring system is the fundamental skeleton for numerous compounds with a wide array of applications, including in the development of pharmaceuticals. researchgate.netsigmaaldrich.com Even slight modifications to the substitution pattern on the furan nucleus can lead to significant changes in biological activity. researchgate.netutripoli.edu.ly
In the quest for sustainable development, furan compounds derived from biomass have emerged as a promising alternative to petrochemicals. biofuranchem.com Lignocellulosic biomass, an abundant and renewable resource, can be converted into key platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comencyclopedia.pub These molecules serve as a bridge between biomass resources and the chemical industry. mdpi.com
The production of furan derivatives from non-edible lignocellulose, which is composed of cellulose, hemicellulose, and lignin, is a key area of green chemistry. mdpi.comencyclopedia.pub This approach offers a cleaner, renewable alternative to traditional petrochemical processes and has the potential to revolutionize the chemical industry. biofuranchem.com Bio-based furan compounds are also noted for their biodegradability, making them attractive for applications such as sustainable food packaging. biofuranchem.com The transformation of these biomass-derived furans into valuable chemicals is a massively studied area, guiding the development of new catalytic systems. researchgate.net
Overview of 5-(3-Methoxyphenyl)-2-furoic Acid within Furoic Acid Landscape
This compound is a specific derivative of 2-furoic acid that has garnered interest in chemical research.
This compound is an organic compound that is structurally classified as a furan derivative. scbt.comontosight.ai It features a central furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3-methoxyphenyl (B12655295) group. ontosight.ai The presence of the carboxylic acid group makes it an acidic compound. ontosight.ai
| Property | Value |
|---|---|
| CAS Number | 54022-96-7 scbt.comalfa-chemistry.comfishersci.es |
| Molecular Formula | C12H10O4 scbt.comalfa-chemistry.comfishersci.es |
| Molecular Weight | 218.21 g/mol scbt.comalfa-chemistry.comfishersci.es |
| Boiling Point | 393.5°C at 760 mmHg alfa-chemistry.comchemnet.com |
| Flash Point | 191.8°C alfa-chemistry.comchemnet.com |
| Density | 1.253 g/cm³ chemnet.com |
Research into substituted furan-2-carboxylic acids is an active field, driven by the diverse biological activities these compounds exhibit. mdpi.com The synthesis of various furan-2-carboxylic acid derivatives is a subject of ongoing investigation. researchgate.net For instance, studies have explored the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity. utripoli.edu.lymdpi.com
The carboxylation of the furan ring is a key reaction, and substitution on the ring can significantly influence its chemical properties and interactions. nih.gov Research has also focused on the synthesis of furan-2,5-dicarboxylic acid (FDCA) from furan-2-carboxylic acid, as FDCA is a valuable building block for various organic compounds and biologically active natural products. researchgate.net The study of compounds like this compound contributes to the broader understanding of how different substituents on the furan-2-carboxylic acid scaffold influence its properties and potential applications. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-9-4-2-3-8(7-9)10-5-6-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIFZAPFLSKUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383317 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54022-96-7 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 5 3 Methoxyphenyl 2 Furoic Acid
Established Synthetic Routes to 5-Substituted-2-Furoic Acids
Traditional methods for synthesizing 5-substituted-2-furoic acids, such as the target compound 5-(3-Methoxyphenyl)-2-furoic acid, have laid the groundwork for organic chemists. These routes often involve classical reaction mechanisms.
Nucleophilic Substitution Approaches
One of the foundational strategies for introducing substituents onto a furan (B31954) ring is through nucleophilic substitution.
The reaction between 5-nitro-2-furoic acid and phenols or related nucleophiles represents a key nucleophilic aromatic substitution pathway. In this approach, the nitro group at the 5-position of the furan ring acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. libretexts.org The phenoxide ion, generated from phenol (B47542) in the presence of a base, can then displace the nitro group to form a 5-aryloxy-2-furoic acid. While this method directly leads to an ether linkage rather than the direct carbon-carbon bond present in this compound, it is a fundamental example of substitution on the 2-furoic acid scaffold. The reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed efficiently.
Meerwein Arylation with Copper(II)-Catalyzed Decomposition of Diazonium Salts
The Meerwein arylation provides a direct method for the C-H arylation of furan derivatives. researchgate.netwikipedia.org This reaction involves the addition of an aryl diazonium salt to an electron-rich alkene, such as a furan, catalyzed by a copper salt. wikipedia.orgnumberanalytics.com For the synthesis of this compound, 3-methoxyaniline would first be converted to its corresponding diazonium salt using nitrous acid. This diazonium salt is then reacted with 2-furoic acid in the presence of a copper(II) catalyst. The reaction proceeds through a radical mechanism, where the diazonium salt decomposes to generate an aryl radical, which then adds to the 5-position of the furan ring. researchgate.netwikipedia.org The choice of solvent and the counter-ion of the diazonium salt can influence the reaction yield. researchgate.net
| Reactants | Catalyst | Product | Reaction Type |
| 3-Methoxyaniline (as diazonium salt) | Copper(II) salt | This compound | Meerwein Arylation |
| 2-Furoic Acid |
Multi-step Reaction Sequences from 2-Furoic Acid Precursors
Multi-step syntheses starting from readily available 2-furoic acid or its derivatives offer a versatile approach to a wide range of 5-substituted-2-furoic acids. researchgate.netshokubai.org A common strategy involves the initial functionalization of the 5-position of the furan ring, followed by subsequent modifications to introduce the desired aryl group. For instance, 2-furoic acid can be converted to 5-bromo-2-furoic acid. This brominated intermediate can then participate in various cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriate organoboron or organotin reagent derived from 3-methoxyanisole to introduce the 3-methoxyphenyl (B12655295) group. Alternatively, furfural (B47365), which can be oxidized to 2-furoic acid, serves as a common starting material for such multi-step sequences. researchgate.netwikipedia.org These sequences provide flexibility in accessing a diverse array of analogs.
Advanced Synthetic Strategies for Furoic Acid Derivatives
Modern synthetic chemistry has introduced more efficient and atom-economical methods for the synthesis of furoic acid derivatives, focusing on direct C-H functionalization.
Ruthenium-Catalyzed C-H Arylation of Furan Moieties
A significant advancement in the synthesis of biaryl compounds, including 5-arylfuroic acids, is the use of transition metal-catalyzed C-H activation. acs.orgrsc.org Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of carbon-carbon bonds between aromatic rings. acs.orgresearchgate.net In the context of synthesizing this compound, a ruthenium catalyst can facilitate the direct coupling of 2-furoic acid with a suitable arylating agent, such as 3-bromoanisole (B1666278) or 3-methoxyphenylboronic acid. x-mol.com These reactions often employ a directing group to achieve high regioselectivity, guiding the arylation to the desired C-H bond at the 5-position of the furan ring. The advantages of this method include fewer synthetic steps, reduced waste, and often milder reaction conditions compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org
| Catalyst System | Reactants | Key Advantage |
| Ruthenium complex | 2-Furoic acid, 3-Methoxyphenyl halide/boronic acid | Direct C-H functionalization, high atom economy |
Nucleophilic Substitution of Directing Groups for Derivative Synthesis
Following the successful directed arylation, the directing group can often be removed or transformed into another functional group through nucleophilic substitution. This two-step sequence of directed C-H functionalization followed by nucleophilic substitution provides a versatile pathway to a wide array of substituted furans.
One documented strategy involves the Ru-catalyzed C3-H arylation of 2-furoyl-1-methylimidazole, where the imidazole (B134444) moiety serves as a removable N-donor directing group. researchgate.net After arylation, the imidazole group can be subjected to nucleophilic substitution by various N, O, S, and C nucleophiles, leading to a diverse set of 3-arylated furan derivatives. researchgate.net This methodology highlights the synthetic utility of directing groups not just for controlling regioselectivity but also as a handle for further functionalization.
Transesterification Processes in 2-Furoic Acid Derivative Synthesis
Transesterification is a fundamental reaction in organic synthesis, often employed in the preparation of esters from other esters. In the context of 2-furoic acid derivatives, this process can be a key step in multi-step synthetic sequences.
A patented process for preparing 2-furoic acid derivatives begins with a halo-substituted 2-furoic acid ester. google.com This starting material can undergo transesterification with an alcohol (R-OH) to form an intermediate ester. google.comgoogle.com This reaction can be driven to completion by the simultaneous removal of the alcohol by-product, potentially achieving a 100% yield. google.comgoogle.com The choice of catalyst, such as a Lewis acid like titanium tetraisopropoxide, can facilitate this transformation. google.com The resulting intermediate ester can then be further reacted, for example, through a substitution reaction with an alkoxide, to yield the desired alkoxy 2-furoic acid ester. google.com This intermediate is then typically saponified to produce the final 2-furoic acid derivative. google.com
Approaches to 5-(Chloromethyl)furfural-Derived Nucleophiles for Furan Functionalization
5-(Chloromethyl)furfural (CMF) is a versatile, biomass-derived platform molecule that serves as a precursor for a variety of furan compounds. researchgate.netmdpi.com Its reactivity can be harnessed to introduce functional groups onto the furan ring, including through the formation of carbon nucleophiles. researchgate.netescholarship.org
The chloromethyl group in CMF enhances the potential for the furan ring to act as a nucleophile due to the conjugated system. researchgate.net Research has demonstrated that derivatives of CMF, such as ethyl 5-(chloromethyl)furoate, can be deprotonated to form furylogous lithium enolates or can undergo zinc insertion to participate in Reformatsky-type reactions. researchgate.netescholarship.org These CMF-derived carbon nucleophiles can then react with various electrophiles, providing a pathway to functionalized furans. escholarship.orgescholarship.org While not a direct synthesis of this compound, this methodology represents a plausible route where a CMF-derived nucleophile could be coupled with a suitable electrophile containing the 3-methoxyphenyl moiety.
Furthermore, radical transformations of the chloromethyl group in CMF have been explored. rsc.org Metal-free, triethylborane/oxygen-induced atom transfer radical addition (ATRA) reactions between CMF and styrenes proceed with high yield and selectivity, demonstrating another avenue for functionalizing the furan core derived from CMF. rsc.org
Derivatization Reactions and Functional Group Transformations of this compound
The chemical structure of this compound, featuring a carboxylic acid moiety and an aromatic furan ring, allows for a range of derivatization reactions and functional group transformations.
Chemical Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications.
Esterification is a common and important reaction of carboxylic acids. In the case of 2-furoic acid and its derivatives, the resulting esters are valuable as flavoring and fragrance agents, as well as intermediates in the pharmaceutical industry. conicet.gov.arresearchgate.net
The esterification of 2-furoic acid can be carried out using various alcohols in the presence of a catalyst. conicet.gov.ar Solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been shown to be effective and environmentally benign for this transformation. conicet.gov.arresearchgate.net The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, can be optimized to achieve high conversion rates. conicet.gov.ar For example, using a zirconia-supported tungstophosphoric acid catalyst, the esterification of 2-furoic acid with n-butanol at 125°C can lead to a 93% conversion to n-butyl-2-furoate. conicet.gov.ar This methodology is applicable to a range of alcohols, allowing for the synthesis of various alkyl 2-furoates. conicet.gov.arresearchgate.net Although these studies focus on the parent 2-furoic acid, the principles are directly applicable to the esterification of this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-diformylfuran |
| 5-(hydroxymethyl)furfural |
| 2-(furan-2-yl)benzimidazoles |
| 2-furoyl-1-methylimidazole |
| 5-(Chloromethyl)furfural (CMF) |
| ethyl 5-(chloromethyl)furoate |
| n-butyl-2-furoate |
| 2-furoic acid |
| 3-(hydroxymethyl)furan |
| 5-bromo-2-furoic acid |
| 1-tetradecanol |
| 5-(tetradecyloxy)-2-furoic acid (TOFA) |
| furfuryl alcohol |
| furfural |
| 5-methyl-2-propyl-3-furoic acid |
| 5-hexyl-2-methyl-3-furoic acid |
| 5-methyl-2-furoic acid |
| 2,5-Furandicarboxylic acid, monomethyl ester |
| 2-Arylbenzofurans |
| saprisartan |
| 2-phenylbenzofuran |
| tri(p-methylphenyl) antimony difluoride |
| 2-phenoxyethyl-2-furoate |
| 2-phenoxyethanol |
| 5-(2-methoxyphenyl)-2-furoic acid |
| 5-(m-Methoxyphenyl)-2-furancarboxylic acid |
Amidation and Hydrazide Formation
The carboxylic acid functional group at the C2 position of the furan ring is a primary site for derivatization through amidation and hydrazide formation. These reactions convert the carboxylic acid into amides and hydrazides, respectively, which are common intermediates in the synthesis of various biologically active compounds.
Amidation of this compound is typically achieved by activating the carboxyl group, followed by reaction with a primary or secondary amine. Standard peptide coupling reagents can be employed for this transformation. Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), facilitates the reaction with an amine, usually in the presence of a base to neutralize the HCl byproduct.
Hydrazide formation involves the reaction of the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction is often carried out by heating the reactants in a suitable solvent, such as ethanol. The resulting hydrazide, 5-(3-Methoxyphenyl)-2-furoyl hydrazide, is a versatile building block for synthesizing heterocyclic compounds like pyrazoles and oxadiazoles.
Table 1: Reagents for Amidation and Hydrazide Formation
| Transformation | Reagent(s) | Product Type |
|---|
Chemical Reactivity of the Furan Ring
The furan ring in this compound is an electron-rich heterocycle, making it susceptible to various reactions, including electrophilic substitution, oxidation, and reduction. However, its aromaticity is less pronounced than that of benzene (B151609), and harsh reaction conditions can lead to ring-opening or polymerization. matanginicollege.ac.in
Electrophilic Substitution Reactions on the Furan Nucleus
Furan is generally more reactive than benzene towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions (the α-carbons). matanginicollege.ac.inquora.com In this compound, both α-positions are already substituted. The existing substituents significantly influence the position and feasibility of further electrophilic attack.
The 2-carboxylic acid group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. matanginicollege.ac.in
The 5-(3-methoxyphenyl) group is generally considered an activating group.
The combined effect of these substituents makes the furan ring less reactive than furan itself. Electrophilic substitution, if it occurs, would be directed to the C3 or C4 positions. However, forcing conditions required to overcome the deactivating effect of the carboxyl group may lead to side reactions like polymerization or ring degradation. matanginicollege.ac.inyoutube.com Therefore, electrophilic substitution reactions on the furan nucleus of this specific compound are challenging and often low-yielding. matanginicollege.ac.in
Oxidation Reactions
The furan ring is sensitive to oxidizing agents. Vapor-phase catalytic oxidation of furan and its derivatives, often using vanadium-based catalysts, can lead to the formation of maleic anhydride (B1165640) or maleic acid as the primary ring-opened product. researchgate.net The reaction proceeds through intermediates such as endoperoxides. researchgate.net For substituted furans, the substituents can influence the reaction rate and decrease the yield of maleic acid. researchgate.net The oxidation of furan derivatives can also be achieved in the liquid phase using various oxidants, including hydrogen peroxide in the presence of a catalyst. acs.org These reactions can sometimes be controlled to yield intermediates like 5-hydroxy-2(5H)-furanones. acs.orgnih.gov
Reduction Reactions
The furan ring can be reduced to the more stable tetrahydrofuran (B95107) ring. uni.edu This transformation is typically accomplished through catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel under hydrogen pressure. matanginicollege.ac.inuni.edu This complete reduction of the furan ring saturates the double bonds, resulting in the formation of 5-(3-Methoxyphenyl)tetrahydrofuran-2-carboxylic acid. Milder and more selective methods, such as Brønsted acid-catalyzed reduction using silanes as the reducing agent, can yield 2,5-dihydrofuran (B41785) derivatives under controlled conditions. acs.org
Chemical Reactivity of the Methoxyphenyl Group
The methoxyphenyl group attached at the C5 position of the furan ring also possesses its own characteristic reactivity, primarily governed by the electronic effects of the methoxy (B1213986) substituent on the benzene ring.
Influence of Methoxy Group on Electronic Distribution and Reactivity
The methoxy (-OCH₃) group exerts a dual electronic effect on the phenyl ring:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond. libretexts.org
Resonance Effect (+R or +M): The lone pairs on the oxygen atom can be delocalized into the π-system of the phenyl ring, increasing electron density, particularly at the ortho and para positions. libretexts.orgquora.com
In this compound, the methoxy group is at the meta position relative to the furan ring substituent. For any electrophilic substitution reactions on the phenyl ring, the methoxy group will direct incoming electrophiles to positions 2, 4, and 6 of the phenyl ring. However, the bulky furan-2-carboxylic acid moiety at position 1 may cause steric hindrance, potentially favoring substitution at the 4 and 6 positions.
Table 2: Electronic Effects of the Methoxy Group on the Phenyl Ring
| Effect Type | Description | Influence on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Electron withdrawal through the σ-bond due to oxygen's electronegativity. libretexts.org | Deactivating |
| Resonance Effect (+R) | Electron donation into the π-system via lone pair delocalization. libretexts.orgquora.com | Activating (at ortho/para positions) |
| Overall Effect | Activating, Ortho-, Para-directing | Increases rate of electrophilic aromatic substitution. libretexts.org |
This table provides an interactive summary of the electronic influences of the methoxy substituent.
Decarboxylative Halogenation in Related Carboxylic Acids
Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental transformation in organic synthesis that converts carboxylic acids into organic halides with the loss of carbon dioxide. nih.govacs.org This process is particularly useful for producing aryl halides from aromatic carboxylic acids, sometimes yielding regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation. nih.govacs.org The reaction can be applied to a wide range of substrates, including aromatic and heteroaromatic carboxylic acids, which are structurally related to this compound. acs.orgprinceton.edu
A classic example of this transformation is the Hunsdiecker reaction , where silver salts of carboxylic acids react with a halogen (commonly bromine) to produce an organic halide. wikipedia.orgbyjus.com The reaction mechanism is believed to proceed through radical intermediates. wikipedia.orgalfa-chemistry.com Initially, the silver carboxylate reacts with the halogen to form a reactive acyl hypohalite intermediate. This intermediate then undergoes homolytic cleavage and decarboxylation to form an aryl radical, which subsequently combines with a halogen radical to form the final aryl halide product. wikipedia.org
Several variations and improvements on the classical Hunsdiecker reaction have been developed to enhance its scope and efficiency.
Kochi Reaction : This variation employs lead(IV) acetate (B1210297) in combination with a lithium halide (e.g., LiCl or LiBr) to achieve decarboxylative halogenation. wikipedia.orgyoutube.com
Cristol-Firth Modification : This method uses mercuric oxide and bromine for the transformation. wikipedia.org
Catalytic Methods : Modern approaches often utilize transition metal catalysts, such as copper or palladium, to facilitate the reaction under milder conditions. princeton.eduorganic-chemistry.org For instance, copper(I) has been shown to promote the decarboxylative halogenation of electron-deficient benzoic acids, while palladium(II) catalysts are effective for electron-rich substrates under aerobic conditions. organic-chemistry.org Photochemical methods using copper catalysts and light have also been developed, allowing for a broad substrate scope that includes various heteroaromatic carboxylic acids. princeton.edu
The success of decarboxylative halogenation can be influenced by the electronic properties of the substituents on the aromatic ring. While some traditional methods work best with electron-withdrawing groups alfa-chemistry.com, newer catalytic systems have been designed to be effective for both electron-rich and electron-deficient aromatic and heteroaromatic acids. princeton.eduorganic-chemistry.org For α,β-unsaturated carboxylic acids, radical conditions can sometimes lead to polymerization as a competing side reaction. wikipedia.org However, specific methods, such as using N-halosuccinimide with a lithium acetate catalyst, have been developed to obtain β-halostyrenes from cinnamic acids in good yields. wikipedia.org
The table below outlines various methods for decarboxylative halogenation applicable to aromatic and related carboxylic acids.
Table 2: Overview of Decarboxylative Halogenation Methods
| Method Name | Key Reagents | General Substrate Scope | Key Features |
| Hunsdiecker Reaction | Silver carboxylate, Halogen (Br₂, Cl₂) | Aliphatic and some aromatic acids | Classic method; requires preparation of silver salt. wikipedia.orgbyjus.com |
| Kochi Reaction | Lead(IV) acetate, Lithium halide (LiCl, LiBr) | Aliphatic carboxylic acids | Avoids the use of silver salts. wikipedia.orgyoutube.com |
| Cristol-Firth Modification | Mercuric oxide, Bromine | Cycloalkanecarboxylic acids | A modification of the Hunsdiecker reaction. wikipedia.org |
| Copper-Mediated (Fu/Cai) | CuX (X=I, Br, Cl), O₂ | Electron-deficient benzoic acids | Uses readily available copper salts and oxygen as the terminal oxidant. organic-chemistry.org |
| Palladium-Catalyzed (Fu/Cai) | Pd(OAc)₂, O₂ | Electron-rich benzoic acids | Complements the copper-mediated method for different electronic demands. organic-chemistry.org |
| Photocatalytic Copper (MacMillan) | Copper salt, Light (365 nm), Oxidant | Broad (hetero)aryl carboxylic acids | General and mild method leveraging aryl radical intermediates. princeton.edu |
Biological and Pharmacological Investigations of 5 3 Methoxyphenyl 2 Furoic Acid and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Furoic Acids
The biological activity of furoic acid derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups and their positions on the furoic acid scaffold influence the pharmacological effects.
Impact of Substituent Position and Nature on Bioactivity
The position and nature of substituents on the furoic acid ring are critical determinants of bioactivity. For instance, in the context of antimicrobial agents, modifications at the R7 position of quinolone-3-carboxylic acids, a related class of compounds, with aminopyrrolidines and piperazines have been shown to be most effective for improving antimicrobial activity. researchgate.net The introduction of a methoxy (B1213986) group, as seen in 5-(3-Methoxyphenyl)-2-furoic acid, can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.netscbt.com
Research on various substituted furoic acids has demonstrated that the type of substituent—be it electron-donating or electron-withdrawing—and its location on the phenyl ring attached to the furan (B31954) core can modulate the compound's biological profile. For example, the presence and position of a halogen or an alkyl group on an aryl substituent can lead to variations in analgesic and anti-inflammatory activities. researchgate.net
Role of Aliphatic Chain Length in Derivatives
The length of aliphatic chains in derivatives of furoic acids plays a crucial role in their biological and physical properties. Studies on hyperbranched polyesters derived from aliphatic dicarboxylic acids have shown that increasing the aliphatic chain length can lead to a higher degree of branching and fewer internal cyclized units. scispace.com This structural change can, in turn, affect the molecule's interaction with biological systems.
Antimicrobial and Antifungal Activity
Furan derivatives have been a subject of interest for their potential as antimicrobial and antifungal agents. The unique chemical structure of the furan ring allows for various modifications to enhance these properties.
Broad-Spectrum Antibacterial Effects
Quinolone derivatives containing a carboxylic acid moiety have been established as broad-spectrum antibacterial agents. researchgate.net While specific studies on the broad-spectrum antibacterial effects of this compound are not extensively detailed in the available literature, related furan derivatives have shown promise. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.com The mechanism of action for many antibacterial agents involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.net
Antifungal Efficacy
The antifungal potential of furoic acid derivatives has been noted in several studies. A series of 5-substituted-2-furoyl diacylhydrazide derivatives showed significant anti-fungal activity in fungicidal tests. researchgate.net Furthermore, 3-aryl-3-(furan-2-yl)propanoic acid derivatives were found to be effective against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com The introduction of different substituents on the furan or the attached phenyl ring can fine-tune the antifungal potency of these compounds.
Anti-inflammatory and Analgesic Potential
Inflammation and pain are complex physiological processes, and compounds that can modulate these pathways are of significant therapeutic interest. Furoic acid derivatives have been investigated for their potential anti-inflammatory and analgesic effects.
The anti-inflammatory activity of such compounds is often evaluated through their ability to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key to the synthesis of inflammatory mediators. mdpi.com For instance, certain pyrrolidine-2,3-dione (B1313883) derivatives, which share some structural similarities with modified furoic acids, have shown potential as anti-inflammatory agents. researchgate.net
In vivo studies using models such as carrageenan-induced paw edema are commonly used to assess anti-inflammatory effects. researchgate.netjournaljocamr.com Similarly, analgesic potential is often tested using models like the acetic acid-induced writhing test and the hot-plate test. researchgate.netjournaljocamr.com While direct evidence for this compound is limited, the broader class of compounds suggests that it could be a promising scaffold for developing new anti-inflammatory and analgesic agents. For example, previously synthesized 5-aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones exhibited analgesic activity comparable to reference drugs and a pronounced anti-exudative effect. researchgate.net
Anticancer and Antitumor Activity
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent structural motif in numerous biologically active compounds. Derivatives of 5-aryl-2-furoic acid, in particular, have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties, including notable anticancer and antitumor activities. The presence of a methoxyphenyl group can further influence the biological profile of these molecules.
Derivatives of 5-phenyl-2-furoic acid have demonstrated cytotoxic effects against a range of human cancer cell lines. While specific data for this compound against HL-60, HeLa, K562, and Fem-x cell lines is not extensively detailed in the provided search results, related furanone derivatives have shown activity. For instance, the potent bacterial mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov Exposure to MX at concentrations of 30-100 microM for one hour led to the characteristic morphological and biochemical markers of apoptosis in over 30% of the cells. nih.gov
Furthermore, studies on other furan derivatives have highlighted their cytotoxic potential. For example, a dithiocarbamate (B8719985) derivative containing a 2(5H)-furanone-piperazine group exhibited significant in vitro cytotoxicity against the HeLa cell line with an IC50 value of 0.06 ± 0.01 µM after 72 hours. mdpi.com Synthetic lipids derived from phenethylisothiocyanate and sphingoid bases have also demonstrated potent antineoplastic effects in human myeloid leukemia HL-60 cells, exhibiting greater cytotoxicity than their natural counterparts. nih.gov
Table 1: Cytotoxic Activity of Selected Furan Derivatives
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) | HL-60 | Induces apoptosis at 30-100 µM | nih.gov |
| 2(5H)-furanone-piperazine dithiocarbamate | HeLa | IC50: 0.06 ± 0.01 µM (72h) | mdpi.com |
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various heterocyclic compounds, including derivatives of this compound. These computational techniques predict the binding affinity and interaction patterns of a ligand with the active site of a target protein, offering insights into their inhibitory potential.
For instance, molecular docking studies on a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives identified the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a potential target. scispace.com The docking results revealed that these compounds fit well into the active site of the EGFR protein (PDB ID: 2J5F), forming hydrogen bonds and hydrophobic interactions with key amino acid residues such as Met793, Lys745, Pro794, Leu792, and Phe723. scispace.com Notably, compounds with electron-withdrawing substituents showed greater activity. scispace.com
In another study, novel furan-derived chalcones and their pyrazoline derivatives were subjected to molecular docking against GlcN-6-P synthase. mdpi.com The results indicated that these compounds bind to the active site of the enzyme with significant binding energies and low inhibitory constants (Ki), suggesting their potential as inhibitors of this enzyme. mdpi.com For example, one of the synthesized chalcone (B49325) derivatives exhibited a binding energy of -8.31 Kcal·mol−1. mdpi.com
These studies underscore the utility of molecular docking in identifying potential protein targets and rationalizing the observed biological activities of furan-containing compounds. The methoxyphenyl group often plays a crucial role in these interactions, contributing to the binding affinity through hydrogen bonding or hydrophobic interactions.
Table 2: Molecular Docking Parameters of Related Compounds
| Compound Class | Target Protein | PDB ID | Key Interactions/Findings | Reference |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamides | EGFR tyrosine kinase | 2J5F | H-bonds with Met793, Lys745; Hydrophobic interactions with Pro794, Leu792, Phe723 | scispace.com |
The antiproliferative action of furan derivatives often involves multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Studies on the furanone derivative MX in HL-60 cells demonstrated the induction of apoptosis, as evidenced by characteristic DNA laddering. nih.gov The apoptotic process was also detectable by alkaline filter elution and single-cell gel electrophoresis. nih.gov This indicates that one of the key mechanisms of its anticancer effect is the programmed cell death of cancer cells.
Furthermore, research on a benzofuran (B130515) derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), in hepatocellular carcinoma (HCC) cells revealed its ability to suppress metastasis. nih.gov BMBF was found to upregulate the expression of E-cadherin and downregulate proteins associated with epithelial-mesenchymal transition (EMT) and metastasis, such as vimentin, Slug, and MMP9. nih.gov This suggests that furan derivatives can interfere with the complex processes of tumor invasion and spread. The study also indicated that BMBF could deactivate the FAK/AKT signaling pathway. nih.gov
The ability of these compounds to inhibit protein kinases, such as PKC, is another important aspect of their antiproliferative mechanism. The lethality of certain synthetic sphingoid base derivatives in leukemia cells was shown to correlate with the inhibition of conventional and novel PKC isoforms and the downstream loss of extracellular signal-regulated kinase (ERK)1/ERK2. nih.gov
Other Reported Biological Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for other potential therapeutic applications, including antioxidant and antiviral activities.
Several studies have highlighted the antioxidant potential of compounds containing furan and methoxyphenyl moieties. Antioxidants are crucial for combating oxidative stress, a condition linked to various chronic diseases. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov
For example, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity. nih.gov Some of these compounds exhibited DPPH radical scavenging activity that was reported to be 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Another study on novel 2-thiouracil-5-sulfonamide derivatives also reported significant antioxidant properties. nih.gov
Table 3: Antioxidant Activity of Related Compounds
| Compound Class | Assay | Activity | Reference |
|---|---|---|---|
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | DPPH | Up to 1.4 times higher than ascorbic acid | nih.gov |
| 2-Thiouracil-5-sulfonamide derivatives | DPPH, H2O2 | Remarkable free radical scavenging efficacies | nih.gov |
The furan nucleus is a key component in various compounds that have been investigated for their antiviral properties. nih.gov While specific antiviral data for this compound is limited in the provided results, related heterocyclic compounds have shown promise against a range of viruses.
For instance, a study on novel 2-benzoxyl-phenylpyridine derivatives demonstrated significant antiviral effects against Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7). mdpi.com These compounds were found to inhibit virus-induced cytopathic effects and reduce viral progeny yields, with some showing activity comparable or superior to the control drug, ribavirin. mdpi.com The mechanism of action appeared to be targeted at the early stages of viral replication within the host cell. mdpi.com
Furthermore, research into 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication has identified compounds with promising antiviral activity. mdpi.com These studies highlight the potential of molecules with similar structural features to be developed as antiviral agents. The broad-spectrum antiviral activity of many heterocyclic compounds suggests that derivatives of this compound could also possess antiviral potential, warranting further investigation. nih.govnih.gov
Table 4: Antiviral Activity of Related Compounds
| Compound Class | Virus | Key Findings | Reference |
|---|---|---|---|
| 2-Benzoxyl-phenylpyridine derivatives | CVB3, ADV7 | Inhibited virus-induced cytopathic effects and reduced viral progeny. | mdpi.com |
| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2 | Displayed promising antiviral activity. | mdpi.com |
Enzyme Modulation (e.g., Acetyl-CoA Carboxylase Inhibition)
Currently, there is a lack of specific scientific literature detailing the direct enzyme modulation activities of this compound, including its potential inhibitory effects on Acetyl-CoA Carboxylase (ACC). While the broader class of furoic acid derivatives has been a subject of interest in pharmacological research, with some compounds showing inhibitory action against various enzymes, specific data for the 5-(3-Methoxyphenyl) substituted variant is not available in published studies.
Research into the biological activity of other furoic acid derivatives has shown that structural modifications can lead to significant changes in enzyme interaction. For instance, 5-(tetradecyloxy)-2-furoic acid has been identified as an inhibitor of fatty acid and cholesterol synthesis. nih.gov However, this action is specific to its particular chemical structure and cannot be directly extrapolated to this compound. The position of the methoxy group on the phenyl ring, in this case at the meta position, along with the nature of the substituent at the 5-position of the furan ring, are critical determinants of a compound's potential to bind to and modulate the activity of enzymes like ACC.
General studies on furan-based compounds have highlighted their potential as lead molecules in drug discovery, with some derivatives exhibiting a range of biological activities. ontosight.ai However, without specific enzymatic assays and detailed molecular studies on this compound, any discussion of its enzyme modulation capabilities remains speculative. Future research, including in vitro enzyme inhibition assays and computational docking studies, would be necessary to elucidate the specific interactions, if any, between this compound and enzymes such as Acetyl-CoA Carboxylase.
Growth Promoting Effects in Biological Systems
There is no scientific evidence available in the current body of literature to suggest that this compound possesses growth-promoting effects in any biological system. Investigations into the pharmacological properties of this specific compound have not reported any anabolic or growth-stimulatory activities.
Studies on structurally related furan derivatives have occasionally explored their effects on cell proliferation, though often in the context of anti-proliferative or cytotoxic activity against cancer cell lines. nih.gov For example, a synthetic derivative, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, demonstrated anti-proliferative effects. nih.gov Such findings, however, are related to growth inhibition rather than promotion and are specific to the tested derivative, not to this compound.
Mechanistic Studies and Computational Chemistry
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
The synthesis of 5-aryl-2-furoic acids, including the title compound, involves multi-step pathways where the mechanism of each step is crucial for optimizing yield and purity. The formation typically involves creating the C-C bond between the furan (B31954) ring and the aryl group, followed by the establishment or modification of the carboxylic acid function.
One synthetic approach involves the arylation of furan precursors. For instance, 5-aryl-2-furaldehydes can be prepared through the arylation of furfural (B47365) using arenediazonium salts. osi.lv These aldehydes are then key intermediates that can be oxidized to the corresponding carboxylic acid. Another reported method for the synthesis of 5-(substituted-phenyl)-furan-2-carboxylic acids utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a reagent. researchgate.net
Furthermore, the oxidation of the aldehyde group on the furan ring to a carboxylic acid is a critical step. Mechanistic studies on the oxidation of furfural to furoic acid have been detailed using ruthenium-based catalysts, where water acts as the formal oxidant. acs.orgelsevierpure.com A plausible mechanism involves the catalyst inducing a dearomatization of the furan ring, followed by a hydroxide (B78521) attack on the aldehyde, beta-hydride elimination, and subsequent evolution of hydrogen gas to yield the furoate product. acs.orgelsevierpure.com Derivatization of the core structure is also of mechanistic interest. For example, the conversion of 2-furoic acid to furan-2,5-dicarboxylate (B1257723) can be achieved through a carbonate-promoted C-H carboxylation, presenting a potential pathway for modifying 5-(3-Methoxyphenyl)-2-furoic acid. stanford.edu
Regioselectivity, which dictates the position of chemical modification, is a central challenge in the synthesis and derivatization of substituted furans. The synthesis of this compound itself is an example of controlled regioselectivity, where the aryl group is specifically attached to the C5 position of the furoic acid scaffold. This is often achieved through directed reactions, such as the Meerwein arylation of furfural, which preferentially occurs at the C5 position.
Further functionalization of the molecule must also contend with regiochemical outcomes. For instance, in the carbonate-promoted carboxylation of 2-furoic acid, the reaction selectively targets the C5 position to yield furan-2,5-dicarboxylic acid, demonstrating high regioselectivity. stanford.edu In derivatization reactions involving the existing phenyl ring, the methoxy (B1213986) group acts as an ortho-, para-director for electrophilic aromatic substitution, influencing where new functional groups will be added. Stereoselectivity, which relates to the 3D orientation of atoms, is less of a factor in the synthesis of this planar aromatic compound but becomes critical when its derivatives undergo reactions that create chiral centers, such as in the Biginelli reaction to form tetrahydropyrimidinones from 5-aryl-2-furaldehydes. osi.lv
Computational Approaches in Drug Discovery and Molecular Interactions
Computational chemistry offers a powerful lens to predict the properties and behavior of molecules like this compound, guiding research and development in medicinal chemistry. cuny.edu These in silico methods can model molecular structure, predict reactivity, and simulate interactions with biological systems.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net While specific DFT studies on this compound are not widely published, extensive research on related furan and methoxy-containing compounds provides a strong basis for understanding its properties. nih.gov DFT can be used to calculate optimized molecular geometries, vibrational frequencies, and thermochemical data such as enthalpies of formation and bond dissociation energies. nih.gov For instance, studies on methoxyfurans have shown that the C-H bonds on the furan ring are significantly stronger than those on the methoxy group's methyl carbon, suggesting the methyl site is a more likely target for radical abstraction during metabolic processes. nih.gov DFT is also employed to determine electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and molecular stability. mdpi.com
Table 1: Potential DFT-Calculable Properties for this compound
| Property | Description | Relevance |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides foundational information on bond lengths, bond angles, and torsion angles (e.g., the angle between the phenyl and furan rings). researchgate.net |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Indicates the thermodynamic stability of the molecule. nih.gov |
| Bond Dissociation Energy | The energy required to break a specific chemical bond homolytically. | Helps predict which parts of the molecule are most susceptible to metabolic breakdown or chemical reaction. nih.gov |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger gap generally implies greater chemical stability and lower reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. semanticscholar.org |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org In the context of drug discovery, MD simulations are invaluable for validating the results of molecular docking and assessing the stability of a ligand-protein complex. nih.govnih.gov An MD simulation would place this compound in a simulated biological environment (e.g., in a water box with a target protein) and track its behavior. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to determine if the compound remains stably bound to the target's active site or if it dissociates. nih.govnih.gov This provides a dynamic view of the binding interactions, offering deeper insights than static docking models. rsc.org
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early assessment of a molecule's potential. researchgate.net These predictions help to filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity. nih.govresearchgate.net
"Drug-likeness" is often assessed using guidelines like Lipinski's Rule of Five, which identifies key physicochemical properties that influence oral bioavailability. bohrium.com For this compound, these properties can be calculated or predicted.
Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Parameter | Predicted/Calculated Value | Lipinski's Rule of 5 Guideline | Status |
|---|---|---|---|
| Molecular Weight (MW) | 218.21 g/mol scbt.com | ≤ 500 | Pass |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 uni.lu | ≤ 5 | Pass |
| Hydrogen Bond Donors (HBD) | 1 (from -COOH) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors (HBA) | 4 (O in -COOH, furan O, methoxy O) | ≤ 10 | Pass |
Based on these predictions, this compound exhibits good drug-like properties and is unlikely to have issues with oral bioavailability based on these simple rules. Further in silico studies would be needed to predict its metabolic pathways, potential for toxicity, and interaction with transporters. researchgate.net
Investigation of Molecular Interactions with Biological Targets
The potential biological activity of this compound is determined by its ability to interact with specific biological targets, such as enzymes or receptors. Computational docking is the primary tool used to hypothesize and analyze these interactions. nih.gov This process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "binding score" that estimates the strength of the interaction.
These simulations reveal the specific binding mode of the compound and identify key intermolecular forces. nih.govnih.gov
Table 3: Key Molecular Interactions in Ligand-Target Binding
| Interaction Type | Description | Common Participating Groups in this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. | The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor. |
| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. | The phenyl and furan rings are primary sites for hydrophobic interactions with nonpolar amino acid residues. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The phenyl and furan rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
By analyzing these interactions, researchers can understand why a compound binds to a particular target and can rationally design derivatives with improved potency and selectivity. nih.gov Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions within a crystal lattice, providing further insight into the types of non-covalent forces the molecule favors. mdpi.com
Hydrogen Bonding and Hydrophobic Interactions
The molecular structure of this compound, featuring a carboxylic acid group, a furan ring, and a methoxyphenyl group, provides multiple opportunities for hydrogen bonding and hydrophobic interactions with biological macromolecules.
The carboxylic acid moiety is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). Computational predictions for the related isomer, 5-(2-methoxyphenyl)-2-furoic acid, suggest the presence of one hydrogen bond donor and three hydrogen bond acceptors. drugbank.com This capability allows for the formation of strong, directional interactions with polar residues such as serine, threonine, tyrosine, asparagine, and glutamine within a protein's active site. The furan ring's oxygen atom and the methoxy group's oxygen atom on the phenyl ring can also act as hydrogen bond acceptors, further contributing to the binding affinity.
Ionic Bond Formation with Target Molecules
At physiological pH, the carboxylic acid group of this compound is expected to be deprotonated, carrying a negative charge. This allows for the formation of strong electrostatic interactions, specifically ionic bonds or salt bridges, with positively charged amino acid residues within a target's binding site.
The primary residues involved in such interactions are the basic amino acids: lysine, which has a primary amino group on its side chain, and arginine, which possesses a guanidinium (B1211019) group. Histidine can also participate in ionic bonding, depending on its protonation state, which is sensitive to the local microenvironment. These salt bridge interactions are among the strongest non-covalent interactions in biological systems and can significantly anchor the ligand in the binding pocket. plos.org
For instance, studies on the interaction of a similar furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, with human serum albumin revealed a high-affinity binding, which is indicative of strong electrostatic contributions. nih.gov The potency of this related compound as a binding inhibitor highlights the importance of the carboxylate group in forming strong interactions with the protein. nih.gov Computational studies on other ligands have shown that salt bridge interactions can have energies in the range of -65 to -70 kJ/mol, demonstrating their substantial contribution to binding affinity. plos.org Therefore, the potential for this compound to form ionic bonds is a key determinant of its interaction with biological targets.
Applications in Medicinal Chemistry and Drug Discovery
Development of Novel Lead Compounds
In the field of drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Furan (B31954) derivatives are recognized for their potential as lead molecules for drug discovery. ontosight.ai The core structure of 5-(3-Methoxyphenyl)-2-furoic acid serves as a valuable starting point for the synthesis of novel compounds.
Researchers in medicinal chemistry often explore derivatives of such compounds for a range of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai The process involves synthesizing a library of related molecules by modifying the functional groups on the parent structure and then screening them for desired biological effects. For instance, the optimization of a pyridazinone series by adding different substituents led to the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist that entered clinical trials for dyslipidemia. nih.gov This illustrates the general strategy of modifying a core structure to develop a lead compound into a clinical candidate. Furan-based compounds, in particular, have demonstrated potential in the development of therapeutic agents for various diseases, including cancer and infectious diseases. ontosight.ai
Role as a Building Block for Complex Organic Molecules
This compound is classified as a building block in organic synthesis. chemscene.com This means it serves as a foundational piece that can be incorporated into larger, more complex molecular structures. The presence of multiple reactive sites—the carboxylic acid, the furan ring, and the phenyl ring—allows for a variety of chemical transformations.
Its utility is noted in the synthesis of small molecules for materials science, such as semiconductors and functional metal complex ligands. chemscene.com The general class of furan derivatives is crucial in providing access to versatile, biobased platform molecules through transformations like the Diels-Alder reaction. nih.gov This methodology allows for the creation of unprecedented oxanorbornene derivatives with high selectivity, which can then be diversified into a range of valuable products. nih.gov The synthesis of complex heterocyclic systems, such as 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, from simpler, readily available starting materials showcases how foundational blocks are assembled into intricate, high-value molecules. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₄ | chemscene.comscbt.com |
| Molecular Weight | 218.21 g/mol | chemscene.comscbt.com |
| CAS Number | 54022-96-7 | scbt.com |
| Melting Point | 169ºC | alfa-chemistry.com |
| Boiling Point | 393.5ºC at 760mmHg | alfa-chemistry.com |
| Density | 1.253 g/cm³ | alfa-chemistry.com |
| Flash Point | 191.8ºC | alfa-chemistry.com |
| Hydrogen Bond Acceptors | 4 | alfa-chemistry.com |
| Hydrogen Bond Donors | 1 | alfa-chemistry.com |
Rational Design of Derivatives with Enhanced Bioactivity
Rational design is a strategy in medicinal chemistry that involves creating new molecules with a specific biological function based on an understanding of the three-dimensional structure and binding mechanism of a biological target. rsc.orgnih.gov This approach aims to design derivatives of a lead compound that exhibit improved potency, selectivity, and pharmacokinetic properties.
For a compound like this compound, rational design would involve using its structure as a scaffold. ontosight.ai Computational modeling could predict how modifications to its methoxy (B1213986) group, or substitutions at other positions on the phenyl or furan rings, might enhance its interaction with a specific enzyme or receptor. rsc.org This design-led approach is more efficient than traditional high-throughput screening of random compounds. The goal is to create analogues with enhanced bioactivity, turning a promising but imperfect molecule into a potent and specific therapeutic agent. rsc.orgnih.gov Research on furan derivatives is ongoing to fully understand their structure-activity relationships, which is essential for guiding future rational design efforts. ontosight.ai
Synthesis of Specialty Chemicals and Materials
Beyond pharmaceuticals, this compound and related compounds serve as precursors for specialty chemicals and advanced materials. It is identified as a building block for small molecule semiconductors and materials for solar cells. chemscene.com The furan moiety is a key component in the development of bio-based polymers. For example, 2,5-furandicarboxylic acid (FDCA), another furan derivative, is a monomer used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polymer with enhanced material properties compared to conventional plastics. rsc.orgresearchgate.net The synthesis of such platform chemicals from biomass is a significant area of research. rsc.org The unique electronic and structural properties of the furan ring make compounds like this compound valuable intermediates in the creation of functional materials for electronics and other specialized applications. chemscene.com
Catalytic Applications in Sustainable Chemistry
Sustainable or "green" chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furan-based building blocks like this compound is often achieved through catalytic processes that align with these principles. nih.gov For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, to 2,5-furandicarboxylic acid (FDCA) is a major area of research in sustainable catalysis, utilizing various heterogeneous catalysts to improve efficiency and minimize waste. rsc.orgresearchgate.net
While this compound is the product of synthesis rather than a catalyst itself, its production from simpler, potentially bio-based precursors is part of a broader effort in sustainable chemistry. nih.gov The use of efficient catalytic methods to create such versatile building blocks is a key strategy in circular chemistry. nih.gov This approach allows for the scalable production of renewable chemical intermediates that can be used to manufacture high-value products, contributing to a more sustainable chemical industry. nih.gov
Future Research Directions and Translational Potential
Exploration of More Efficient and Environmentally Friendly Synthetic Approaches
Current synthetic routes to 5-aryl-2-furoic acids often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of one-pot syntheses, the use of greener solvents, and the application of novel catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of 5-aryl-furan-2-carbaldehydes, which are precursors to the corresponding carboxylic acids. Further optimization of such catalytic systems could lead to higher yields and improved atom economy.
Moreover, the use of biomass-derived starting materials is a key aspect of green chemistry. rsc.org Researchers are investigating the conversion of furfural (B47365), a platform chemical derived from lignocellulosic biomass, into 2-furoic acid and its derivatives. acs.orgresearchgate.net Integrating the synthesis of 5-(3-Methoxyphenyl)-2-furoic acid into a biorefinery concept, where waste streams from agriculture and forestry are utilized, would represent a significant advancement in sustainable chemical production. rsc.org Biocatalytic methods, employing whole-cell systems or isolated enzymes, are also being explored for the selective oxidation of furfural to furoic acid under mild conditions, offering a potentially more environmentally benign alternative to traditional chemical oxidation. rsc.orgfrontiersin.orgnih.gov
In-depth Mechanistic Investigations of Biological Activities
Furan (B31954) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netorientjchem.orgutripoli.edu.lyresearchgate.net While preliminary studies may indicate the potential of this compound in these areas, in-depth mechanistic investigations are crucial for its development as a therapeutic agent. Future research should aim to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
For example, if the compound displays antimicrobial activity, studies should be conducted to determine if it acts by inhibiting cell wall synthesis, disrupting cell membranes, or interfering with essential metabolic pathways of the microorganism. Techniques such as molecular docking could help identify potential binding sites on key microbial enzymes or proteins. Understanding the mechanism of action is not only critical for optimizing the compound's efficacy but also for predicting potential off-target effects and ensuring its safety.
Expansion of Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, a systematic exploration of its SAR is warranted. This involves the synthesis and biological evaluation of a library of analogues with modifications at various positions of the molecule.
Key areas for modification could include:
Substitution on the phenyl ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the 3-methoxyphenyl (B12655295) ring could significantly impact activity.
Modification of the carboxylic acid group: Esterification or amidation of the carboxylic acid could alter the compound's pharmacokinetic properties, such as its ability to cross cell membranes.
Alterations to the furan ring: While generally less common, modifications to the furan ring itself could also be explored.
A comprehensive SAR study would provide a clearer understanding of the pharmacophore—the essential structural features required for biological activity—and guide the design of more potent and selective analogues. nih.govmdpi.com
Development of Advanced Material Applications
The furan ring is a versatile building block for the synthesis of polymers and advanced materials. rsc.org Furan-based polymers, such as poly(ethylene furanoate) (PEF), are being investigated as bio-based alternatives to petroleum-derived plastics like PET. The unique chemical structure of this compound, with its aromatic side group, could impart interesting properties to such polymers.
Future research could explore the incorporation of this compound as a monomer in the synthesis of novel polyesters, polyamides, or other polymers. nih.gov The presence of the methoxyphenyl group might influence properties such as thermal stability, mechanical strength, and barrier properties. Furthermore, the furan moiety can participate in reversible Diels-Alder reactions, opening up possibilities for the development of self-healing materials and dynamic polymer networks. rsc.org
Clinical and Preclinical Development of Lead Compounds
Should in-depth biological studies and SAR-guided optimization yield a lead compound with promising therapeutic potential, the next logical step would be its progression through preclinical and, eventually, clinical development. researchgate.net This is a long and rigorous process that involves extensive testing to evaluate the compound's efficacy, safety, and pharmacokinetic profile.
Preclinical studies would involve in vitro and in vivo experiments to:
Confirm the compound's therapeutic effect in relevant disease models.
Assess its toxicity and potential side effects.
Determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Successful preclinical development could then lead to an Investigational New Drug (IND) application and the initiation of clinical trials in humans to evaluate its safety and efficacy for a specific medical condition.
Integration with Biomass-Derived Chemical Platforms
The sustainable production of chemicals is a major goal of modern chemistry. Integrating the synthesis of this compound with existing or emerging biomass-derived chemical platforms is a key future direction. Furfural, which can be produced from the hemicellulose fraction of lignocellulosic biomass, is a primary platform chemical that can be converted to 2-furoic acid. nih.govnih.govsamipubco.com
Future biorefineries could be designed to produce a range of furan-based chemicals, including this compound. This would involve the development of efficient and selective catalytic or biocatalytic processes to convert furfural and other biomass-derived intermediates into the desired products. acs.org Such an integrated approach would not only reduce our reliance on fossil fuels but also contribute to a more circular and sustainable chemical industry. researchgate.net
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers away from oxidizers. Mutagenicity risks (common in furoic acid derivatives) warrant Ames test compliance and disposal via certified hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
